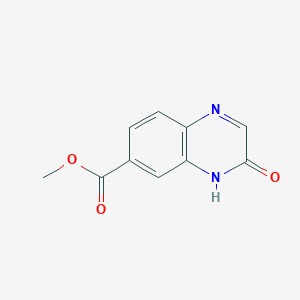Methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate
CAS No.:
Cat. No.: VC17572026
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H8N2O3 |
|---|---|
| Molecular Weight | 204.18 g/mol |
| IUPAC Name | methyl 3-oxo-4H-quinoxaline-6-carboxylate |
| Standard InChI | InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-7-8(4-6)12-9(13)5-11-7/h2-5H,1H3,(H,12,13) |
| Standard InChI Key | BMXAKBGJTPEFBJ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)N=CC(=O)N2 |
Introduction
Structural Elucidation and Molecular Characteristics
The quinoxaline core of methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate consists of a bicyclic aromatic system with two nitrogen atoms at positions 1 and 4. The 3-oxo group introduces a carbonyl functionality, while the 6-carboxylate methyl ester enhances solubility and reactivity (Figure 1) . Key structural features include:
The presence of the keto group facilitates nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis . X-ray crystallography of related quinoxaline derivatives reveals planar aromatic systems with intramolecular hydrogen bonding, which stabilizes the dihydroquinoxaline conformation .
Synthetic Pathways and Chemical Reactivity
Synthesis from Ethyl 4-Methyl-3-Oxo-3,4-Dihydroquinoxaline-2-Carboxylate
The compound is synthesized via hydrazinolysis of ethyl 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylate, yielding 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide as an intermediate . Subsequent condensation with methyl esters or aldehydes introduces the 6-carboxylate group. For example:
-
Hydrazinolysis:
-
Esterification:
Derivative Formation
The carbohydrazide intermediate reacts with aromatic aldehydes (e.g., benzaldehyde, piperonaldehyde) to form Schiff bases (e.g., compounds 2a–d) . These reactions proceed via nucleophilic attack of the hydrazide nitrogen on the aldehyde carbonyl, followed by dehydration .
Table 1: Key Synthetic Derivatives and Their Biological Targets
Physicochemical and Spectroscopic Properties
Spectral Characterization
-
IR Spectroscopy: Absorption bands at 1700–1705 cm confirm the presence of the keto group, while ester C=O stretches appear at 1730–1740 cm .
-
H NMR: Signals at δ 3.89 ppm (singlet, 3H) correspond to the methyl ester group, and aromatic protons resonate between δ 7.2–8.1 ppm .
Solubility and Stability
Comparative Analysis with Structural Analogs
Table 2: Structural and Functional Comparison with Related Compounds
Challenges and Future Directions
Despite its promising bioactivity, the commercial availability of methyl 3-oxo-3,4-dihydroquinoxaline-6-carboxylate is limited, with major suppliers listing it as discontinued . Future research should focus on:
-
Scalable Synthesis: Developing cost-effective routes using continuous flow chemistry.
-
Prodrug Design: Masking the ester group to improve oral bioavailability.
-
Targeted Delivery: Conjugating the compound with nanoparticles for site-specific action.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume